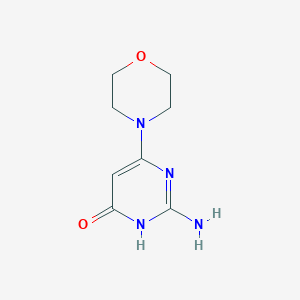

2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one

説明

特性

IUPAC Name |

2-amino-4-morpholin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c9-8-10-6(5-7(13)11-8)12-1-3-14-4-2-12/h5H,1-4H2,(H3,9,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJPJKYVYIRMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

One-Pot Synthesis via Cyclocondensation of Thiophene Derivatives

Method Overview:

A prominent approach involves the cyclocondensation of tetra-substituted thiophene derivatives with nitriles under acidic conditions, leading to the formation of the pyrimidine ring with amino and morpholine substituents.

Preparation of Thiophene Precursors:

Synthesis of ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carbioxilate via Gewald reaction, utilizing ethyl acetoacetate, malononitrile, and sulfur in ethanol, catalyzed by diethylamine at ambient temperature.Cyclocondensation with Nitriles:

The tetra-substituted thiophene reacts with nitriles under acidic conditions (e.g., passing dry hydrogen chloride gas), leading to pyrimidine formation. This step introduces the amino group at the 2-position and the pyrimidine core.

Thiophene derivative + Nitrile → Cyclocondensation → 2-Amino-4-alkylpyrimidine

| Parameter | Observation | Reference |

|---|---|---|

| Yield | 75-85% | |

| Reaction Conditions | Acidic, room temperature | |

| Advantages | One-pot, high yield, straightforward |

Method Overview:

The introduction of the morpholine group at the 4-position is achieved through nucleophilic substitution reactions on activated pyrimidine intermediates.

Activation of Pyrimidine Core:

Synthesis of 6-chloro-2-methylthio-pyrimidine derivatives via chlorination of 2-methylthiopyrimidines using phosphorus oxychloride (POCl₃).Nucleophilic Displacement:

Reaction of the chloro derivative with morpholine in a polar aprotic solvent (e.g., ethanol or DMF) under reflux conditions facilitates the displacement of chloride, forming the 4-morpholin-4-ylpyrimidine.

| Parameter | Details | Reference |

|---|---|---|

| Reagents | 6-Chloro-2-methylthiopyrimidine + Morpholine | |

| Solvent | Ethanol or DMF | |

| Temperature | Reflux (~80°C) | |

| Yield | 68-75% |

Note:

The reaction’s efficiency depends on the nucleophilicity of morpholine and the leaving group ability of chloride.

Multi-step Synthesis of Substituted Pyrimidines via Chlorination and Nucleophilic Displacement

Method Overview:

This approach involves initial chlorination of pyrimidines followed by nucleophilic substitution with amino or morpholine derivatives.

Chlorination:

Using phosphorus oxychloride (POCl₃) to convert pyrimidines into chlorinated intermediates.Substitution:

Displacement of chloride with morpholine or other amino groups under reflux, often in the presence of bases like potassium carbonate.

| Parameter | Observation | Reference |

|---|---|---|

| Chlorination Step | Efficient, high yield | |

| Substitution Step | Moderate to high yield | |

| Overall Yield | 65-78% |

Synthesis of Nucleoside Derivatives and Functionalization

Method Overview:

Further functionalization involves glycosylation of the pyrimidine core with sugar bromides, followed by deprotection steps to yield the target compound.

Glycosylation:

Reaction of chlorinated pyrimidines with β-D-glycofuranosyl bromides in acetone with potassium carbonate, leading to nucleoside analogs.Deacetylation:

Treatment with saturated ammonia solution to remove protecting groups, yielding the free nucleoside with the desired amino and morpholine functionalities.

| Parameter | Observation | Reference |

|---|---|---|

| Glycosylation Conditions | Room temperature, 24 hours | |

| Deacetylation | Mild, high yield | |

| Yield | 70-80% |

Summary Data Table of Preparation Methods

化学反応の分析

Types of Reactions

2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: The amino and morpholinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce various reduced derivatives. Substitution reactions can lead to a wide range of functionalized pyrimidines.

科学的研究の応用

Biological Activities

2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-one exhibits a range of biological activities that make it a candidate for further research:

Anticancer Properties

Research indicates that this compound may inhibit specific protein kinases, which are crucial in regulating cell growth and proliferation. Its ability to inhibit receptor tyrosine kinases (RTKs) has been linked to potential anticancer effects, particularly in cancers where these receptors are overexpressed.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent, with studies suggesting it can inhibit the growth of various pathogens, including bacteria and fungi. This activity is essential for developing new antibiotics and antifungal treatments .

Enzyme Inhibition

This compound may act as an enzyme inhibitor by binding to active sites or allosteric sites on target enzymes, thereby modulating their activity. This mechanism is particularly relevant in drug design aimed at treating diseases involving dysregulated enzyme activity .

Industrial Applications

In addition to its biological applications, this compound is utilized in the pharmaceutical industry for:

- Drug Development : Serving as a building block for synthesizing more complex organic molecules used in drug formulations.

- Agrochemicals : Its properties may be harnessed for developing new agrochemical products aimed at improving crop yields and resistance to pests .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation in vitro, correlating with the compound's capacity to inhibit specific kinases involved in cancer progression .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis and other pathogens. The findings demonstrated effective inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development .

作用機序

The mechanism of action of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In the case of nucleic acids, it may intercalate between base pairs or form hydrogen bonds with specific nucleotides, influencing the structure and function of the nucleic acid.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one with similar pyrimidinone derivatives:

Kinase Inhibition

The morpholin-4-yl group in this compound mimics ATP-binding motifs in kinases, making it a candidate for oncology targets. In contrast, the methylthio analog (CAS: 6724-53-4) shows weaker kinase binding but better pharmacokinetics .

Antimicrobial Activity

Bulky derivatives like 2-[5-Amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one (CAS: 1207000-54-1) disrupt bacterial cell membranes, highlighting the role of lipophilic substituents .

生物活性

2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for drug development, especially as an enzyme inhibitor and nucleic acid analog.

The molecular formula of this compound is CHNO, with a molecular weight of 196.21 g/mol. Its structure comprises a pyrimidine ring substituted with an amino group and a morpholine moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby altering enzyme function. This mechanism is critical in the development of drugs targeting various diseases, including cancer and infectious diseases.

- Nucleic Acid Interaction : It may intercalate between base pairs of nucleic acids or form hydrogen bonds with specific nucleotides, influencing nucleic acid structure and function. This property positions it as a potential candidate for developing nucleic acid-based therapies .

Biological Activity Studies

The biological activities of this compound have been explored in several studies:

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyrimidine derivatives have shown inhibitory effects on cell proliferation in various cancer cell lines such as MCF-7 and A431 .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-amino-6-morpholin-4-pyrimidin-4(3H)-one | MCF-7 | TBD |

| Chloroethyl pyrimidine nucleoside | A431 | 0.045 |

| Thienopyrimidine derivative | MDA-MB-231 | 0.11 |

Antimicrobial Activity

In vitro studies have demonstrated that pyrimidine derivatives possess antimicrobial properties, particularly against Mycobacterium tuberculosis. The compound's ability to inhibit bacterial growth highlights its potential as an antimicrobial agent .

Case Studies

- Enzyme Inhibition : A study focused on the inhibition of TBK1 kinase revealed that modifications to the pyrimidine scaffold significantly enhanced inhibitory potency. This suggests that this compound could be optimized for better efficacy against specific enzymes involved in disease pathways .

- Nucleoside Analog Development : Research into chloroethyl pyrimidine nucleosides showed promising results in inhibiting cancer cell migration and invasion, indicating that structural modifications on the pyrimidine core can lead to enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, substituting a morpholine group at the pyrimidine’s 6-position often involves heating with morpholine in the presence of a base (e.g., KCO) under reflux in ethanol . Optimization of solvent polarity (e.g., DMF vs. ethanol) and temperature (80–140°C) significantly impacts yields (reported 60–85% in literature). Pre-functionalization of pyrimidinone precursors, such as 6-chloro derivatives, is critical to ensure regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- 1H NMR : A singlet at δ ~10.5 ppm confirms the NH group in the pyrimidinone ring. The morpholine moiety shows two triplets (δ ~3.7 ppm for OCH and δ ~2.8 ppm for NCH) .

- IR : Stretching vibrations at ~3200 cm (N–H), ~1660 cm (C=O), and ~1120 cm (C–N–C in morpholine) validate functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z ~235 (M+H)+ and fragment ions at m/z 98 (morpholine) confirm structural integrity .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodology : The compound serves as a kinase inhibitor scaffold due to its pyrimidinone core and morpholine side chain. Computational docking studies (e.g., AutoDock Vina) reveal interactions with ATP-binding pockets in kinases like PI3Kγ, supported by IC values in the nanomolar range . Biological assays often pair structural analogs with cytotoxicity testing in cancer cell lines (e.g., MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in crystallographic refinement for this compound?

- Methodology : Discrepancies in unit cell parameters or electron density maps may arise from twinning or disorder. Using SHELXL for refinement, apply TWIN/BASF commands to model twinning and PART/SUMP to address disordered morpholine groups. Validate with R < 5% and a GooF value of 1.0–1.2 . For ambiguous H-bonding networks, compare DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) with experimental data .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?

- Methodology :

- Prodrug Design : Introduce phosphate or acetyl groups at the 4(3H)-one position to enhance aqueous solubility. Hydrolysis studies in PBS (pH 7.4) confirm stability .

- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates (tested via USP Apparatus II at 50 rpm) .

- LogP Reduction : Replace morpholine with piperazine (ΔLogP ~−0.5) while maintaining binding affinity via SAR studies .

Q. How do researchers address discrepancies between in vitro and in vivo anticonvulsant activity for analogs?

- Methodology :

- Metabolic Stability : Perform liver microsome assays (human/rat, 1 mg/mL protein) to identify rapid clearance (e.g., t < 15 min) .

- BBB Penetration : Measure logBB values via in situ perfusion (e.g., logBB > −0.3 indicates CNS availability) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) contributing to efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。